molecular formula C24H25FN2O3 B1662363 4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one

4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one

Cat. No.: B1662363
M. Wt: 408.5 g/mol
InChI Key: ANCFKYJMXNMYNZ-UHFFFAOYSA-N
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Description

TC-MCH 7c is a phenylpyridone derivative that acts as a selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1R). It is orally available and can penetrate the blood-brain barrier. The compound has shown significant potential in reducing body weight in diet-induced obesity models .

Biochemical Analysis

Biochemical Properties

TC-MCH 7c plays a crucial role in biochemical reactions by selectively inhibiting the melanin-concentrating hormone receptor 1 (MCH1R). This compound interacts with various biomolecules, including enzymes and proteins, to exert its effects. Specifically, TC-MCH 7c binds to MCH1R with high affinity, displaying an IC50 value of 5.6 nM in human MCH1R-expressing CHO cells . This selective binding inhibits the receptor’s activity, thereby modulating downstream signaling pathways involved in metabolic regulation.

Cellular Effects

TC-MCH 7c influences various cellular processes, particularly those related to metabolism and energy homeostasis. In cellular models, TC-MCH 7c has been shown to decrease body weight in a mouse model of diet-induced obesity . This effect is mediated through the inhibition of MCH1R, which plays a role in regulating appetite and energy expenditure. Additionally, TC-MCH 7c impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MCH1R.

Molecular Mechanism

The molecular mechanism of TC-MCH 7c involves its selective binding to MCH1R, which leads to the inhibition of receptor activity. This binding interaction prevents the activation of downstream signaling pathways that are typically triggered by the melanin-concentrating hormone. As a result, TC-MCH 7c inhibits the physiological effects mediated by MCH1R, such as increased appetite and reduced energy expenditure. This mechanism of action is crucial for its potential therapeutic effects in metabolic disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TC-MCH 7c have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its activity over extended periods. Studies have shown that TC-MCH 7c remains effective in inhibiting MCH1R activity and reducing body weight in animal models over the course of several weeks . Additionally, long-term exposure to TC-MCH 7c does not result in significant degradation or loss of activity, making it a reliable compound for research purposes.

Dosage Effects in Animal Models

The effects of TC-MCH 7c vary with different dosages in animal models. At lower doses, TC-MCH 7c effectively inhibits MCH1R activity and reduces body weight without causing adverse effects. At higher doses, some toxic effects have been observed, including potential impacts on liver function and overall metabolic health . It is important to carefully titrate the dosage of TC-MCH 7c to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

TC-MCH 7c is involved in metabolic pathways related to energy homeostasis and appetite regulation. By inhibiting MCH1R, TC-MCH 7c modulates the activity of enzymes and cofactors involved in these pathways. This inhibition leads to changes in metabolic flux and metabolite levels, ultimately resulting in reduced body weight and improved metabolic health . The specific enzymes and cofactors affected by TC-MCH 7c include those involved in lipid metabolism and glucose homeostasis.

Transport and Distribution

Within cells and tissues, TC-MCH 7c is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of TC-MCH 7c in target tissues, such as the brain and adipose tissue . The compound’s ability to penetrate the blood-brain barrier and its oral bioavailability make it a promising candidate for therapeutic applications.

Subcellular Localization

The subcellular localization of TC-MCH 7c is primarily within the cytoplasm and cell membrane, where it interacts with MCH1R. This localization is crucial for its activity, as it allows TC-MCH 7c to effectively inhibit receptor activity and modulate downstream signaling pathways . Additionally, post-translational modifications and targeting signals may influence the precise localization and function of TC-MCH 7c within specific cellular compartments.

Preparation Methods

The synthesis of TC-MCH 7c involves multiple steps, starting with the preparation of the phenylpyridone core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .

Chemical Reactions Analysis

TC-MCH 7c undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halides or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TC-MCH 7c has a wide range of scientific research applications:

Mechanism of Action

TC-MCH 7c exerts its effects by selectively binding to and antagonizing the MCH1R. This interaction inhibits the receptor’s activity, leading to a reduction in body weight and other metabolic effects. The molecular targets and pathways involved include the MCH1R signaling pathway, which plays a crucial role in energy homeostasis and appetite regulation .

Comparison with Similar Compounds

TC-MCH 7c is unique due to its high selectivity and potency for MCH1R. Similar compounds include:

These compounds share some similarities with TC-MCH 7c but differ in their selectivity, potency, and additional pharmacological effects.

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3/c25-20-5-3-19(4-6-20)18-30-23-11-14-27(24(28)17-23)21-7-9-22(10-8-21)29-16-15-26-12-1-2-13-26/h3-11,14,17H,1-2,12-13,15-16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCFKYJMXNMYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)N3C=CC(=CC3=O)OCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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